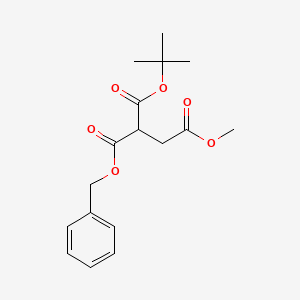
1-Benzyl-4-methyl-2-(tert-butoxycarbonyl)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate is a chemical compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has garnered attention for its unique chemical properties.
Métodos De Preparación
The synthesis of 1-benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate typically involves the reaction of 4-methyl 2-(tert-butoxycarbonyl)succinate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions or amines replace the benzyl group.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bonds, yielding the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into different products. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate can be compared with similar compounds such as:
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)aspartate: This compound has a similar structure but differs in the functional groups attached to the succinate backbone.
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)glutamate: Another structurally related compound with variations in the side chains.
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)malonate: This compound has a different carboxylate group, leading to distinct chemical properties.
The uniqueness of 1-benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate lies in its specific functional groups and their arrangement, which confer unique reactivity and applications.
Propiedades
Fórmula molecular |
C17H22O6 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-O-benzyl 1-O-tert-butyl 2-O-methyl ethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C17H22O6/c1-17(2,3)23-16(20)13(10-14(18)21-4)15(19)22-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Clave InChI |
JNIRPGOAKDAEDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


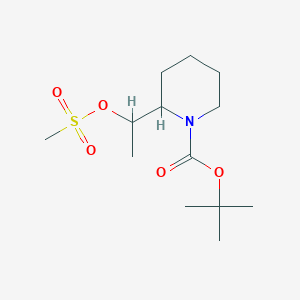
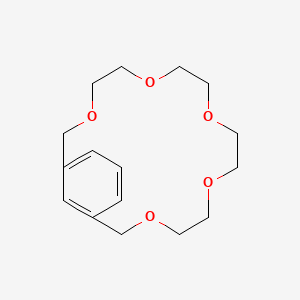
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)
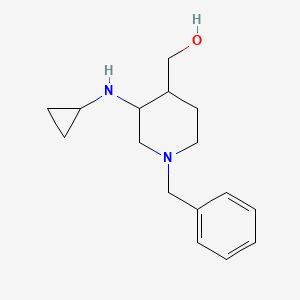
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
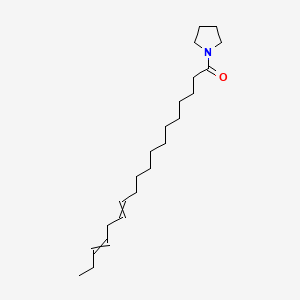
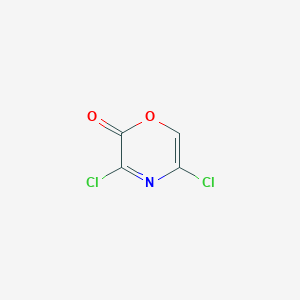
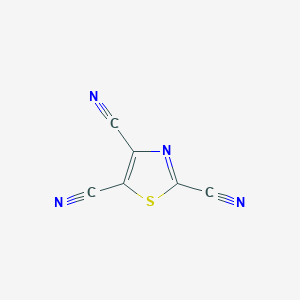
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
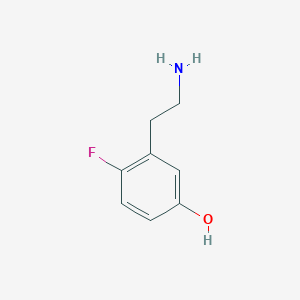
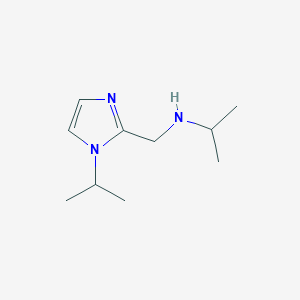
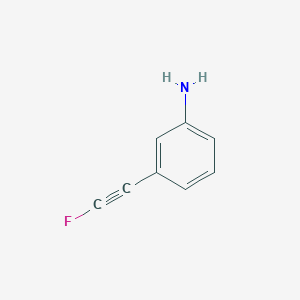
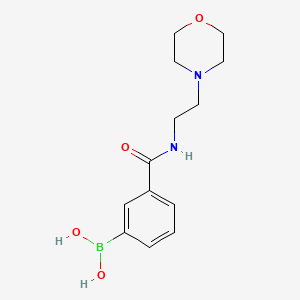
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
